molecular formula C14H13BFNO3 B1489641 [4-[[(3-Fluorobenzoyl)amino]methyl]phenyl]boronic acid CAS No. 1841505-17-6

[4-[[(3-Fluorobenzoyl)amino]methyl]phenyl]boronic acid

Cat. No.: B1489641
CAS No.: 1841505-17-6
M. Wt: 273.07 g/mol
InChI Key: VLQSTIQSZPETNP-UHFFFAOYSA-N
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Description

[4-[[(3-Fluorobenzoyl)amino]methyl]phenyl]boronic acid is a useful research compound. Its molecular formula is C14H13BFNO3 and its molecular weight is 273.07 g/mol. The purity is usually 95%.
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Biological Activity

[4-[[(3-Fluorobenzoyl)amino]methyl]phenyl]boronic acid, a boronic acid derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a class of boronic acids known for their diverse applications in drug development, particularly in cancer therapy and as enzyme inhibitors. The presence of the fluorobenzoyl group significantly influences its biological properties.

The biological activity of boronic acids often relates to their ability to interact with specific enzymes and proteins through reversible covalent bonding. This interaction is primarily facilitated by the boron atom's Lewis acid properties, allowing it to form complexes with diols and other nucleophiles, which can modulate enzymatic activity.

Key Mechanisms:

  • Enzyme Inhibition : Boronic acids can inhibit proteasomes and various hydrolases by forming stable complexes with the active sites of these enzymes.
  • Anticancer Activity : Some studies indicate that boronic acids can induce apoptosis in cancer cells by disrupting cellular signaling pathways.

Biological Activity Studies

Recent research highlights the significant biological activities associated with this compound. Below are summarized findings from various studies:

Study Purpose Findings
Study on Anticancer ActivityEvaluate efficacy against cancer cell linesDemonstrated cytotoxic effects on multiple myeloma and lymphoma cell lines, enhancing apoptosis via caspase activation.
Enzyme Interaction StudyAssess inhibition of proteasomal activityShowed effective inhibition of the proteasome, leading to increased levels of pro-apoptotic proteins.
Fluorinated Boronic Acids ReviewCompile data on biological activitiesHighlighted increased potency in enzyme inhibition due to fluorine substitution, improving binding affinity .

Case Studies

  • Combination Therapy in Lymphoma : A study explored the combination of this compound with bortezomib in treating aggressive lymphomas. The results indicated a synergistic effect, overcoming drug resistance mechanisms .
  • Boronic Acid Derivatives in Cancer Treatment : A comprehensive review discussed various boronic acid derivatives, including this compound, emphasizing their role in targeted therapy and as potential drug candidates against resistant tumors .

Comparative Analysis with Other Boronic Acids

The following table compares the biological activities of this compound with other known boronic acids:

Compound Activity Type Potency
[4-Amino-3-fluorophenyl]boronic acidAnticancerModerate
[3-Fluoro-4-(methylcarbamoyl)phenyl]boronic acidAntibacterialHigh
This compoundAnticancer, Enzyme InhibitorHigh

Scientific Research Applications

Drug Delivery Systems

Boronic acids, including 4-[[(3-Fluorobenzoyl)amino]methyl]phenyl]boronic acid, have been extensively studied for their role in drug delivery, particularly for glucose-sensitive insulin delivery systems. The compound can form dynamic covalent bonds with diols, allowing for controlled release mechanisms that respond to physiological changes, such as glucose levels.

  • Glucose-Sensitive Insulin Delivery : Research has demonstrated that nanoparticles conjugated with boronic acids can release insulin in a glucose-dependent manner. For instance, chitosan nanoparticles modified with 4-fluorophenylboronic acid showed enhanced insulin release profiles at elevated glucose concentrations, highlighting their potential for diabetes management .

Cancer Therapy

The application of boronic acids in cancer treatment is also significant. Their ability to selectively target cancer cells while minimizing effects on healthy tissues makes them suitable candidates for targeted drug delivery.

  • Targeted Drug Delivery : Studies have shown that boronate-conjugated systems can improve the accumulation of chemotherapeutic agents in tumors. For example, chitosan nanoparticles decorated with 4-carboxyphenylboronic acid demonstrated enhanced tumor penetration and cellular uptake in various cancer models .
  • Mucoadhesive Properties : Boronate-modified polymers have been explored for their mucoadhesive properties, which can prolong the residence time of drugs at mucosal surfaces. This is particularly useful in treating bladder cancer, where prolonged drug exposure is crucial for efficacy .

Table 1: Summary of Research Findings on Boronic Acid Applications

Study FocusCompound UsedApplication AreaKey Findings
Insulin DeliveryChitosan-4-FPBADiabetes ManagementEnhanced insulin release at high glucose levels .
Tumor Targeting4-CPBA-Conjugated NanoparticlesCancer TherapyIncreased cellular uptake and anti-tumor activity .
MucoadhesivenessBoronate-Conjugated ChitosanBladder Cancer TreatmentImproved drug retention time in bladder .

Mechanistic Insights

The mechanism behind the effectiveness of boronic acids in these applications often involves their ability to interact reversibly with biological molecules. For instance, the pKa values of phenylboronic acids can be tuned through chemical modifications, allowing them to function effectively at physiological pH levels. This tunability is crucial for creating responsive drug delivery systems that release therapeutic agents under specific biological conditions .

Properties

IUPAC Name

[4-[[(3-fluorobenzoyl)amino]methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BFNO3/c16-13-3-1-2-11(8-13)14(18)17-9-10-4-6-12(7-5-10)15(19)20/h1-8,19-20H,9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQSTIQSZPETNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.